molecular formula C7H12O3S B12649021 Ethyl ((3-oxopropyl)thio)acetate CAS No. 94088-65-0

Ethyl ((3-oxopropyl)thio)acetate

Cat. No.: B12649021
CAS No.: 94088-65-0
M. Wt: 176.24 g/mol
InChI Key: JKLATJRPTDVTHX-UHFFFAOYSA-N
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Description

Ethyl ((3-oxopropyl)thio)acetate is a thioester derivative characterized by a sulfur atom linking the 3-oxopropyl group to the acetate moiety. Its structure combines a reactive ketone group (3-oxopropyl) with a thioester functional group, making it versatile in organic synthesis and materials science.

Key physicochemical properties (e.g., LogP, hydrogen bond donors/acceptors) can be inferred from related thioesters. For instance, Ethyl 2-((4-chlorobenzoyl)thio)acetate () has a molecular weight (MW) of ~228.7 Da, LogP of ~2.5, and hydrogen-bonding capacity (nOHNH = 0, nON = 4), which may vary slightly in this compound due to its ketone substituent.

Properties

IUPAC Name

ethyl 2-(3-oxopropylsulfanyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3S/c1-2-10-7(9)6-11-5-3-4-8/h4H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLATJRPTDVTHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSCCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90240478
Record name Ethyl ((3-oxopropyl)thio)acetate
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Molecular Weight

176.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94088-65-0
Record name Ethyl 2-[(3-oxopropyl)thio]acetate
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Record name Ethyl ((3-oxopropyl)thio)acetate
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Record name Ethyl ((3-oxopropyl)thio)acetate
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Record name Ethyl [(3-oxopropyl)thio]acetate
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl ((3-oxopropyl)thio)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl acetate with 3-mercaptopropionic acid in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of the thioether linkage facilitated by the presence of a base such as sodium hydroxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions: Ethyl ((3-oxopropyl)thio)acetate undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Corresponding substituted esters.

Scientific Research Applications

Ethyl ((3-oxopropyl)thio)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of various drugs, particularly those targeting metabolic pathways.

    Industry: this compound is used in the production of specialty chemicals and as a building block in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of ethyl ((3-oxopropyl)thio)acetate involves its interaction with specific molecular targets, depending on the context of its use. For instance, in biochemical assays, the compound may act as a substrate for enzymes, undergoing transformation through enzymatic catalysis. The thioether and ester groups play crucial roles in these interactions, facilitating binding and subsequent chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-((4-aminophenyl)thio)acetate ()
  • Structure : Aromatic amine substituent at the para position.
  • Properties: Lower LogP (~1.8) due to polar amino group; higher solubility in polar solvents.
  • Applications : Intermediate in medicinal chemistry for enzyme inhibitors (e.g., dual Kit/Aur kinase inhibitors).
Ethyl 2-((4-chlorobenzoyl)thio)acetate ()
  • Structure : Chlorobenzoyl group introduces electron-withdrawing effects.
  • Properties: Higher LogP (~2.5) and MW (~228.7 Da) compared to amino derivatives.
  • Applications: Potential use in bioactivity studies against snake venom enzymes due to thioester reactivity.
2-((3-(2-(Acryloyloxy)ethoxy)-3-oxopropyl)thio)ethyl acrylate ()
  • Properties : Designed for reversible Michael addition (at 90°C), enabling self-healing polymers.
  • Applications : Malleable polymer networks in smart materials.
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate ()
  • Structure : Pyrimidine and thietane rings confer rigidity and heterocyclic reactivity.
  • Properties : Higher MW (~328.4 Da) and LogP (~2.8) due to fused rings.
  • Applications : Investigated in agrochemical or pharmaceutical contexts (exact use unspecified).

Functional Group Comparison: Thioesters vs. Keto-Esters

Ethyl ((3-oxopropyl)thio)acetate differs from conventional keto-esters like Ethyl Acetoacetate (3-oxobutanoic acid ethyl ester, ):

  • Reactivity : Thioesters (C-S bond) exhibit greater nucleophilicity at the sulfur atom compared to keto-esters (C-O bond), enabling unique reaction pathways (e.g., thiol-exchange reactions).
  • Stability : Thioesters are less prone to hydrolysis than esters but may oxidize under harsh conditions.
  • Biological Relevance : Thioesters are critical in biochemical pathways (e.g., Coenzyme A derivatives), whereas keto-esters serve as diketone precursors.

Environmental and Stability Considerations

This compound’s atmospheric behavior may resemble hydrated 3-oxopropyl acetate (), which reacts with propanal to form oligomers. However, its partitioning between gas and particle phases (estimated vapor pressure ~5×10⁻⁷ atm) suggests low volatility, aligning with applications requiring controlled release or environmental persistence.

Data Tables

Table 1: Physicochemical Properties of Selected Thioesters

Compound MW (Da) LogP nOHNH nON Key Applications
This compound* ~176.2 ~1.2 0 4 Synthesis intermediates
Ethyl 2-((4-aminophenyl)thio)acetate 211.3 1.8 1 4 Kinase inhibitors
Ethyl 2-((4-chlorobenzoyl)thio)acetate 228.7 2.5 0 4 Enzyme inhibition
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)... 328.4 2.8 0 6 Agrochemical research

*Estimated based on analogs.

Table 2: Reactivity Comparison

Functional Group Key Reaction Stability in Water
Thioester (C-S) Nucleophilic substitution, thiolysis Moderate
Keto-ester (C-O) Hydrolysis, Claisen condensation Low

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